REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1(C)[CH:12]=CC=[CH:9][CH:8]=1.ClC=C(Cl)Cl.ClC(Cl)C>C(Cl)CCl.ClC(Cl)=C(Cl)Cl.C1(C)C(C)=CC=CC=1>[CH2:1]1[C:6]2[C:5](=[CH:12][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1
|
Name
|
medium density polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
high density polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
ethylene-propylene copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyolefins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC(=C(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
petroleum hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
naphtha
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
chlorinated hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
Low density polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a gelation point of 40°-60° C
|
Type
|
CONCENTRATION
|
Details
|
at a concentration in the range of 1-5% by weight
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |